molecular formula C14H12FNO B7513307 3-fluoro-N-methyl-N-phenylbenzamide

3-fluoro-N-methyl-N-phenylbenzamide

Cat. No. B7513307
M. Wt: 229.25 g/mol
InChI Key: UHOSIKPPVMRGGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-N-methyl-N-phenylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of benzamide derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-methyl-N-phenylbenzamide is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Additionally, it has been suggested that 3-Fluoro-N-methyl-N-phenylbenzamide may modulate the activity of neurotransmitters, such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-N-methyl-N-phenylbenzamide have been studied in several in vitro and in vivo experiments. It has been reported to exhibit potent anti-inflammatory and analgesic effects in animal models. Moreover, this compound has been shown to possess anticonvulsant activity and to improve cognitive function in animal models of Alzheimer's disease. Additionally, 3-Fluoro-N-methyl-N-phenylbenzamide has been reported to exhibit antioxidant and neuroprotective properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Fluoro-N-methyl-N-phenylbenzamide in lab experiments is its potent biological activity, which makes it a promising candidate for drug discovery and development. Moreover, this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 3-Fluoro-N-methyl-N-phenylbenzamide in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on 3-Fluoro-N-methyl-N-phenylbenzamide. One of the potential applications of this compound is in the development of drugs for the treatment of Alzheimer's disease. Moreover, this compound may have potential applications in the treatment of other neurological disorders, such as Parkinson's disease and epilepsy. Additionally, further research is needed to investigate the mechanism of action of 3-Fluoro-N-methyl-N-phenylbenzamide and to explore its potential applications in other areas of medicine, such as cancer treatment.

Synthesis Methods

The synthesis of 3-Fluoro-N-methyl-N-phenylbenzamide involves the reaction of 3-fluoroaniline with N-methyl-N-phenylbenzamide in the presence of a suitable catalyst. The reaction proceeds through an amide coupling reaction, which results in the formation of the desired compound. This synthesis method has been reported in several research articles and is considered to be a reliable and efficient method for the preparation of 3-Fluoro-N-methyl-N-phenylbenzamide.

Scientific Research Applications

3-Fluoro-N-methyl-N-phenylbenzamide has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. Moreover, this compound has been shown to possess potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These properties make 3-Fluoro-N-methyl-N-phenylbenzamide a promising candidate for the development of drugs for the treatment of various diseases.

properties

IUPAC Name

3-fluoro-N-methyl-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO/c1-16(13-8-3-2-4-9-13)14(17)11-6-5-7-12(15)10-11/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOSIKPPVMRGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-methyl-N-phenylbenzamide

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